molecular formula C28H19Cl2NO5S B13767643 Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate

Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate

Cat. No.: B13767643
M. Wt: 552.4 g/mol
InChI Key: FXJGLEPVNRNQKI-UHFFFAOYSA-N
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Description

Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate is a complex organic compound that belongs to the class of dibenzofurans This compound is characterized by its unique structure, which includes a dibenzofuran moiety, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate typically involves multiple steps. One common method starts with the preparation of the dibenzofuran core, which can be synthesized through the cyclization of biphenyl derivatives. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the benzoate ester is formed through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction efficiency, yield, and scalability. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the chlorophenyl and benzoate groups.

    Benzofuran: Another related compound with a furan ring fused to a benzene ring.

    Dibenzodioxin: A compound with two oxygen atoms in the central ring, differing from the dibenzofuran structure.

Uniqueness

Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate is unique due to its complex structure, which imparts specific chemical and biological properties. The presence of the chlorophenyl and benzoate groups distinguishes it from simpler dibenzofuran derivatives, potentially enhancing its reactivity and biological activity.

Properties

Molecular Formula

C28H19Cl2NO5S

Molecular Weight

552.4 g/mol

IUPAC Name

dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate

InChI

InChI=1S/C28H19Cl2NO5S/c1-2-15-31(20-10-8-19(29)9-11-20)37(33,34)27-16-18(7-13-24(27)30)28(32)35-21-12-14-26-23(17-21)22-5-3-4-6-25(22)36-26/h2-14,16-17H,1,15H2

InChI Key

FXJGLEPVNRNQKI-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC4=C(C=C3)OC5=CC=CC=C54)Cl

Origin of Product

United States

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